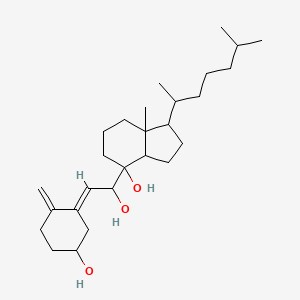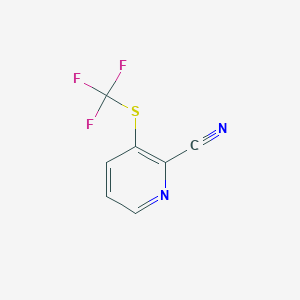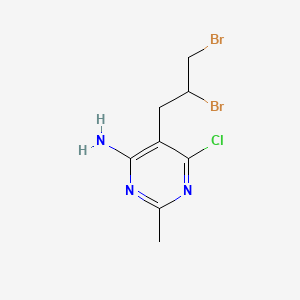
7,8-Dihydroxy-7,8-dihydrovitamin d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound has been found to exhibit potent biological activity and has been studied for its potential therapeutic applications in various fields of research. It is a synthetic form of vitamin D that has been designed to mimic the effects of naturally occurring vitamin D3.
Vorbereitungsmethoden
The synthesis of 7,8-Dihydroxy-7,8-dihydrovitamin D3 involves several steps, starting from the precursor 7-dehydrocholesterol. The synthetic route typically includes the following steps:
Hydroxylation: Introduction of hydroxyl groups at the 7 and 8 positions of the molecule.
Reduction: Conversion of the intermediate compounds to the desired dihydroxy form.
Purification: Isolation and purification of the final product using techniques such as high-performance liquid chromatography (HPLC).
Industrial production methods may involve the use of reducing elimination techniques involving cyclic orthoester or thiocarbonate intermediates, ensuring a practical and high-yield process .
Analyse Chemischer Reaktionen
7,8-Dihydroxy-7,8-dihydrovitamin D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydroxyl groups.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
7,8-Dihydroxy-7,8-dihydrovitamin D3 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the determination of vitamin D3 and its derivatives.
Biology: Studied for its role in cellular processes and its potential effects on gene expression.
Medicine: Investigated for its potential therapeutic applications in treating vitamin D deficiency and related disorders.
Industry: Utilized in the development of nutritional supplements and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 7,8-Dihydroxy-7,8-dihydrovitamin D3 involves its interaction with the vitamin D receptor (VDR). Upon binding to VDR, the compound forms a complex that regulates the transcription of various genes involved in calcium and phosphorus homeostasis, immune response, and cell proliferation . The molecular targets include the VDR and the retinoid X receptor (RXR), which together form a heterodimer that binds to vitamin D-responsive elements (VDREs) in the DNA .
Vergleich Mit ähnlichen Verbindungen
7,8-Dihydroxy-7,8-dihydrovitamin D3 can be compared with other similar compounds such as:
Vitamin D3 (Cholecalciferol): The naturally occurring form of vitamin D3, which is less potent than its synthetic analog.
25-Hydroxyvitamin D3 (Calcifediol): A metabolite of vitamin D3 that is commonly measured to assess vitamin D status.
1,25-Dihydroxyvitamin D3 (Calcitriol): The active form of vitamin D3 that exerts its effects through the VDR.
The uniqueness of this compound lies in its synthetic nature and its potential for higher biological activity compared to naturally occurring forms.
Eigenschaften
Molekularformel |
C27H46O3 |
|---|---|
Molekulargewicht |
418.7 g/mol |
IUPAC-Name |
4-[(2E)-1-hydroxy-2-(5-hydroxy-2-methylidenecyclohexylidene)ethyl]-7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol |
InChI |
InChI=1S/C27H46O3/c1-18(2)8-6-9-20(4)23-12-13-24-26(23,5)14-7-15-27(24,30)25(29)17-21-16-22(28)11-10-19(21)3/h17-18,20,22-25,28-30H,3,6-16H2,1-2,4-5H3/b21-17+ |
InChI-Schlüssel |
YIMMFXZWTYGKLW-HEHNFIMWSA-N |
Isomerische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2(C(/C=C/3\CC(CCC3=C)O)O)O)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2(C(C=C3CC(CCC3=C)O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methylpyrrolidin-3-amine](/img/structure/B15094585.png)
![tert-Butyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15094593.png)
![N-([1,1'-biphenyl]-4-yl)-9,9-dimethyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-fluoren-2-amine](/img/structure/B15094601.png)
![2-Bromospiro[fluorene-9,8'-indolo[3,2,1-de]acridine]](/img/structure/B15094613.png)
![[5-(6-amino-2-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B15094620.png)
![3-(4-Hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B15094621.png)
![(3-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride](/img/structure/B15094628.png)

![1-(4-methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15094654.png)
![(5-Methyl-15-oxo-3-oxapentacyclo[8.8.0.02,4.05,9.013,18]octadec-13-en-6-yl) acetate](/img/structure/B15094656.png)

![L-(+)-N-[p-[[(2-Amino-7,8-dihydro-4-hydroxy-6-pteridinyl)methyl]nitrosamino]benzoyl]-glutamic Acid](/img/structure/B15094671.png)
![Methyl 6-[[4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylate](/img/structure/B15094672.png)
![(3-Bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl)methanamine;hydrobromide](/img/structure/B15094673.png)
